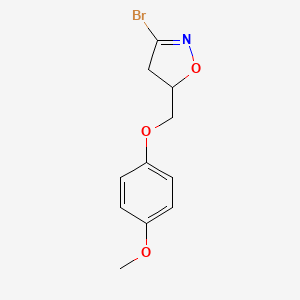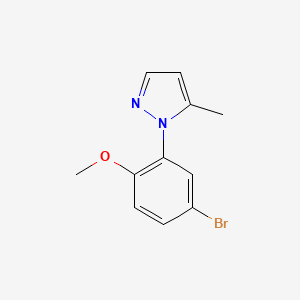![molecular formula C10H14BrNS B11791268 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791268.png)
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
The synthesis of 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the bromination of 5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation would yield a sulfoxide or sulfone.
Applications De Recherche Scientifique
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, including polymers and organic semiconductors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other similar compounds such as:
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This compound lacks the isopropyl group, which may affect its reactivity and biological activity.
5-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine:
The presence of both the bromine atom and the isopropyl group in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H14BrNS |
|---|---|
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
2-bromo-5-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H14BrNS/c1-7(2)12-4-3-9-8(6-12)5-10(11)13-9/h5,7H,3-4,6H2,1-2H3 |
Clé InChI |
CCPJRINJZZVGLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2=C(C1)C=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


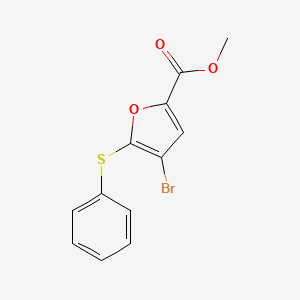

![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)

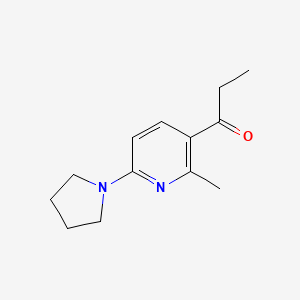
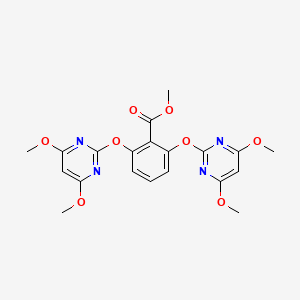
![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)

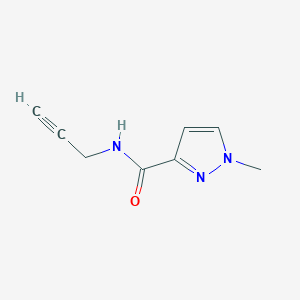

![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)
